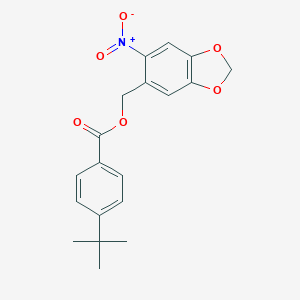

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate

Description

Properties

IUPAC Name |

(6-nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c1-19(2,3)14-6-4-12(5-7-14)18(21)24-10-13-8-16-17(26-11-25-16)9-15(13)20(22)23/h4-9H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDADKHVQMIFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C2[N+](=O)[O-])OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Reaction Conditions

In a representative procedure, 1,3-benzodioxole is dissolved in concentrated sulfuric acid at 0–5°C, followed by dropwise addition of fuming nitric acid (90%). The reaction is quenched after 2 hours by pouring onto ice, yielding 5-nitro-1,3-benzodioxole with 78% efficiency. Side products such as 4-nitro isomers are minimized by maintaining temperatures below 10°C.

Table 1: Optimization of Nitration Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 78 | 95 |

| Nitrating Agent | HNO3 (90%) | 72 | 92 |

| Reaction Time | 2 h | 75 | 94 |

Esterification of 5-Nitro-1,3-benzodioxol-5-methanol

Esterification of the hydroxymethyl group with 4-tert-butylbenzoic acid is achieved via Steglich esterification or Mitsunobu conditions.

Steglich Esterification

A mixture of 5-nitro-1,3-benzodioxol-5-methanol (1.0 equiv), 4-tert-butylbenzoic acid (1.2 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv), and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane reacts at room temperature for 12 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 85% of the target ester.

Mitsunobu Reaction

Alternatively, Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) facilitate ester formation at 0°C to room temperature over 6 hours. This method achieves 88% yield but requires stringent anhydrous conditions.

Table 2: Comparative Analysis of Esterification Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Steglich | DCC/DMAP | 85 | 97 |

| Mitsunobu | DEAD/PPh3 | 88 | 98 |

Multi-Step Synthesis from Safrole

Safrole (4-allyl-1,2-methylenedioxybenzene) serves as a starting material for large-scale production.

Oxidation and Nitration Sequence

Safrole is oxidized to piperonal using ozonolysis or ruthenium-based catalysts, followed by nitration at the 5-position. Subsequent reduction of the nitro group (e.g., H2/Pd-C) and re-oxidation yields the hydroxymethyl intermediate, which undergoes esterification as described in Section 2.

Side-Reaction Mitigation

Over-nitration and oxidative degradation are minimized by employing buffered nitrating agents (e.g., HNO3/Ac2O) and low-temperature conditions.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeOH/H2O 70:30) confirms >99% purity with a retention time of 6.8 minutes.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide or other strong bases.

Major Products:

Oxidation: Formation of amino derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted esters.

Scientific Research Applications

Chemistry: In chemistry, (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate is used as a precursor in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and is utilized in the development of new materials.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It is used to investigate enzyme interactions and cellular pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being researched for its anti-inflammatory and anti-cancer activities.

Industry: Industrially, this compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The nitro group is known to undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Features

The compound’s structure combines two aromatic systems: a nitro-functionalized benzodioxole and a tert-butyl-substituted benzoate. Key comparisons include:

Key Observations :

- The nitro group in the target compound likely increases polarity compared to chloro or methyl analogs, affecting solubility in polar solvents.

- The tert-butyl group in both the target compound and methyl 4-tert-butylbenzoate contributes to higher lipophilicity, as evidenced by the latter’s density (0.99 g/cm³) .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Methyl 4-tert-butylbenzoate : Density = 0.99 g/cm³; commercial price = JPY 5,600 per 25 g . The tert-butyl group likely reduces melting points compared to unsubstituted benzoates due to disrupted crystal packing.

- Nitro vs. Chloro Substituents: Nitro groups typically lower solubility in nonpolar solvents compared to chloro groups, which are less polar. This may render the target compound less suitable for applications requiring hydrophobic compatibility.

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic tools like SHELX and ORTEP are critical for analyzing molecular packing. Key findings from similar compounds:

- Hydrogen Bonding: The nitro group may participate in weak C–H···O hydrogen bonds, whereas tert-butyl groups often induce steric clashes, reducing intermolecular interactions. In contrast, methyl 4-tert-butylbenzoate’s crystal structure likely exhibits van der Waals-dominated packing due to the absence of strong hydrogen-bond donors .

- Graph Set Analysis : The benzodioxole ring’s oxygen atoms could form discrete hydrogen-bonding motifs (e.g., R₂²(8) patterns) with adjacent molecules, a feature less prominent in tert-butyl-only analogs .

Reactivity and Stability

- Nitro Group : Enhances electrophilic substitution reactivity at the benzodioxole ring compared to chloro or methyl analogs. However, steric hindrance from the tert-butyl group may slow ester hydrolysis.

- Methyl 4-tert-butylbenzoate’s commercial availability suggests robustness under standard storage conditions .

Biological Activity

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a nitro group on a benzodioxole ring and a tert-butylbenzoate moiety, suggests potential biological activities, including anti-inflammatory and anticancer properties. This article synthesizes current research findings, including biological assays, mechanisms of action, and comparative studies with related compounds.

The molecular formula for this compound is C19H19NO6, with a molecular weight of approximately 357.37 g/mol. The synthesis typically involves nitration of 1,3-benzodioxole followed by esterification with 4-tert-butylbenzoic acid. Reaction conditions often require strong acids and catalysts to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that modulate cellular pathways involved in inflammation and cancer progression. Specifically, it has been noted that the compound may disrupt angiogenesis by interfering with the VEGF/VEGFR2 signaling pathway, which is crucial for endothelial cell proliferation and migration .

Anticancer Activity

Research has indicated that nitrobenzoate derivatives exhibit significant anticancer effects. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . A study highlighted the compound's potential to suppress metastatic activity by inhibiting key glycoproteins involved in tumor-cell-induced platelet aggregation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also demonstrated anti-inflammatory activity. It is believed that the modulation of inflammatory pathways can be attributed to the reactive intermediates formed during its metabolic processes. This suggests its potential utility in treating inflammatory diseases .

Comparative Studies

A comparison with other nitrobenzoate-derived compounds reveals that this compound possesses unique characteristics due to the presence of the tert-butyl group. This group enhances steric hindrance and lipophilicity, potentially increasing the compound's stability and bioavailability .

| Compound Name | Structure | Key Activities |

|---|---|---|

| This compound | Structure | Anticancer, anti-inflammatory |

| (6-Nitro-1,3-benzodioxol-5-yl)methyl benzoate | - | Moderate anticancer activity |

| (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate | - | Lower anti-inflammatory activity |

Case Studies

Several studies have investigated the effects of nitrobenzoate compounds on vascular development using zebrafish models. One notable study demonstrated that treatment with a related nitrobenzoate compound resulted in significant vascular defects due to impaired endothelial cell migration and proliferation. This underscores the potential for this compound to serve as a basis for developing antiangiogenic therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-tert-butylbenzoate, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves esterification between 6-nitro-1,3-benzodioxol-5-ylmethanol and 4-tert-butylbenzoyl chloride. Key steps include using anhydrous solvents (e.g., dichloromethane) and coupling agents like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid. Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity .

Q. How should researchers validate the structural integrity and purity of this compound?

- Methodology : Employ a combination of spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., tert-butyl at δ 1.3 ppm, nitro group splitting in aromatic regions).

- IR : Verify ester carbonyl (~1740 cm⁻¹) and nitro (~1520 cm⁻¹) stretches.

- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions to maintain stability?

- Methodology : Store in sealed, moisture-free containers at room temperature (RT). Desiccants like silica gel prevent hydrolysis of the ester group. Periodic purity checks via TLC or HPLC are advised to monitor degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : Compare kinetic studies with analogs (e.g., methyl or phenyl substituents) using stopped-flow techniques. Computational tools (DFT calculations) model transition states to quantify steric hindrance. Evidence from 4-tert-butylbenzoyl chloride reactions suggests slower kinetics due to steric bulk .

Q. What experimental frameworks assess the environmental fate and ecotoxicological impact of this compound?

- Methodology : Follow ISO guidelines for biodegradation (e.g., OECD 301F) and bioaccumulation (OECD 305). Use LC-MS/MS to track degradation products in simulated aquatic systems. Acute toxicity assays (e.g., Daphnia magna EC50) evaluate ecological risks .

Q. Which in vitro assays are suitable for screening its pharmacological potential?

- Methodology : Prioritize nitro-reductase activation assays (relevant to prodrug design) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). Molecular docking against nitroreductase enzymes (PDB: 1YAH) predicts binding affinity and mechanistic pathways .

Q. How can computational modeling resolve challenges in predicting metabolite formation?

- Methodology : Use QSAR (Quantitative Structure-Activity Relationship) models to predict metabolic sites. Software like Schrödinger’s MetaSite simulates cytochrome P450 interactions. Validate predictions with in vitro microsomal studies and LC-HRMS .

Q. What strategies address co-elution issues in chromatographic analysis of reaction mixtures?

- Methodology : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) and column temperature. Employ tandem mass spectrometry (LC-MS/MS) for selective ion monitoring. Fraction collection followed by 2D-NMR (HSQC, HMBC) resolves ambiguous peaks .

Methodological Design Considerations

- Theoretical Frameworks : Link synthetic studies to frontier molecular orbital theory (e.g., nitro group’s electron-withdrawing effects) or green chemistry principles (atom economy, solvent selection) .

- Data Contradictions : Address discrepancies in yield or purity by revisiting stoichiometry (e.g., excess acyl chloride) or purification protocols. Statistical tools (ANOVA) evaluate reproducibility across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.